

Technical Guide: Physical Properties of Chlorotris(dimethylamino)silane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)chlorosilane*

Cat. No.: B079415

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

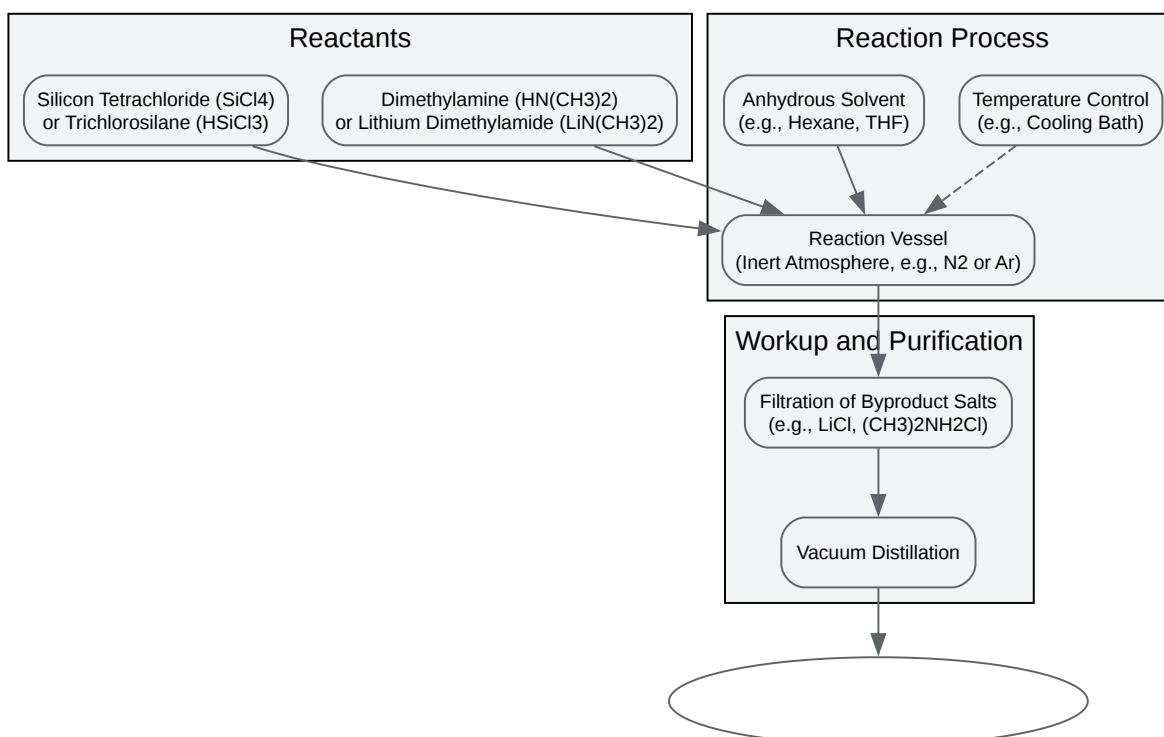
Abstract

This technical guide provides a comprehensive overview of the core physical properties of chlorotris(dimethylamino)silane ($\text{ClSi}[\text{N}(\text{CH}_3)_2]_3$), a key reagent in synthetic chemistry. The document details its molecular characteristics and presents quantitative physical data in a structured format. Furthermore, it outlines detailed experimental protocols for the determination of these properties, with special considerations for the compound's reactivity. A generalized synthesis workflow is also provided for contextual understanding. This guide is intended to be a valuable resource for laboratory professionals requiring accurate physical data and handling procedures for this compound.

Introduction

Chlorotris(dimethylamino)silane, also known by its alternative name

Tris(dimethylamino)chlorosilane, is a versatile organosilicon compound. Its chemical structure features a central silicon atom bonded to a chlorine atom and three dimethylamino groups. This configuration imparts a high degree of reactivity, particularly towards nucleophiles, making it a valuable precursor in various organic and organometallic syntheses. The compound is notably sensitive to moisture and requires handling under inert atmospheric conditions to prevent decomposition. An accurate understanding of its physical properties is paramount for its safe handling, storage, and effective use in experimental research and development.


Physical and Chemical Properties

The fundamental physical and chemical properties of chlorotris(dimethylamino)silane are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

Property	Value
Molecular Formula	C ₆ H ₁₈ CIN ₃ Si
Molecular Weight	195.77 g/mol [1] [2]
CAS Number	13307-05-6 [1] [2] [3] [4] [5]
Appearance	Colorless liquid [6]
Boiling Point	78 °C at 14 mmHg [1] [4] [5]
Melting Point	2.5-3.5 °C [4] [5]
Density	0.973 g/mL at 25 °C [1] [4] [5] [7]
Refractive Index	1.4420 [4] [5] or 1.468 [3]
Hydrolytic Sensitivity	Reacts rapidly with moisture [4]

Synthesis Workflow

Chlorotris(dimethylamino)silane is typically synthesized through the reaction of a silicon chloride source with dimethylamine or a derivative. The following diagram illustrates a generalized workflow for its preparation.

Synthesis Workflow for $\text{ClSi}[\text{N}(\text{CH}_3)_2]_3$ [Click to download full resolution via product page](#)

Caption: Generalized synthesis of chlorotris(dimethylamino)silane.

Experimental Protocols for Physical Property Determination

Given the moisture-sensitive nature of chlorotris(dimethylamino)silane, all experimental procedures for determining its physical properties must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and is performed under reduced pressure.

- **Apparatus Setup:** Assemble a micro-distillation apparatus consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a pressure gauge.
- **Sample Preparation:** Under an inert atmosphere, introduce a small volume (e.g., 1-2 mL) of chlorotris(dimethylamino)silane and a small magnetic stir bar into the dried round-bottom flask.
- **Procedure:** a. Seal the apparatus and slowly evacuate to the desired pressure (e.g., 14 mmHg). b. Begin gentle heating of the flask using an oil bath while stirring. c. Observe the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. d. Record the stable temperature reading on the thermometer as the boiling point at the measured pressure.

Melting Point Determination (Capillary Method)

Due to the low melting point, this procedure requires a cooling bath.

- **Sample Preparation:** In a glovebox or under a stream of inert gas, introduce a small amount of liquid chlorotris(dimethylamino)silane into a capillary tube. Seal the open end of the capillary tube using a flame.
- **Apparatus Setup:** Place the sealed capillary tube into a melting point apparatus equipped with a cooling system.
- **Procedure:** a. Cool the apparatus to a temperature below the expected melting point (e.g., 0 °C). b. Slowly warm the apparatus at a controlled rate (e.g., 1 °C/min). c. Record the temperature at which the solid begins to melt and the temperature at which the last solid crystal disappears. This range is the melting point.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume.

- **Apparatus Preparation:** Thoroughly clean and dry a pycnometer and determine its mass accurately on an analytical balance.

- Procedure: a. In an inert atmosphere, fill the pycnometer with chlorotris(dimethylamino)silane. Ensure the liquid is at a constant, known temperature (e.g., 25 °C). b. Cap the pycnometer, ensuring any excess liquid is removed, and weigh it accurately. c. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Refractometer)

- Apparatus Preparation: Ensure the prism of the refractometer is clean and dry. Calibrate the instrument using a standard with a known refractive index.
- Procedure: a. Under an inert atmosphere, apply a small drop of chlorotris(dimethylamino)silane to the prism of the refractometer. b. Close the prism and allow the temperature to equilibrate to the desired measurement temperature (e.g., 20 °C). c. Take the refractive index reading. It is advisable to take multiple readings and report the average.

Safety and Handling

Chlorotris(dimethylamino)silane is a flammable liquid and is corrosive. It reacts with water to release flammable and corrosive byproducts. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, flame-resistant laboratory coat, and chemically resistant gloves. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition and moisture.

Conclusion

This technical guide provides essential physical property data and standardized experimental methodologies for chlorotris(dimethylamino)silane. The information presented is critical for researchers and professionals in ensuring the safe and effective application of this important chemical reagent. Adherence to the outlined protocols, particularly the precautions for handling a moisture-sensitive compound, is imperative for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. Tris(dimethylamino)chlorosilane | 3DMASiCl | C6H18CIN3Si - Ereztech [ereztech.com]
- 3. mt.com [mt.com]
- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 5. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Chlorotris(dimethylamino)silane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079415#physical-properties-of-clsi-n-ch3-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com